molecular formula C21H22ClN3O2S B2922533 N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-phenoxybenzamide hydrochloride CAS No. 1327239-08-6

N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-phenoxybenzamide hydrochloride

Cat. No.: B2922533
CAS No.: 1327239-08-6
M. Wt: 415.94
InChI Key: UDKVHAZMBFAUMN-UHFFFAOYSA-N
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Description

N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-phenoxybenzamide hydrochloride is a synthetic small molecule featuring a bicyclic thiazolo[5,4-c]pyridine core substituted at the 5-position with an ethyl group and linked to a 4-phenoxybenzamide moiety. Its ethyl substituent and phenoxybenzamide group distinguish it from related analogs, influencing physicochemical properties and target binding.

Properties

IUPAC Name

N-(5-ethyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-4-phenoxybenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S.ClH/c1-2-24-13-12-18-19(14-24)27-21(22-18)23-20(25)15-8-10-17(11-9-15)26-16-6-4-3-5-7-16;/h3-11H,2,12-14H2,1H3,(H,22,23,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDKVHAZMBFAUMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds have been used in the synthesis of antithrombotics, suggesting that it may target enzymes or receptors involved in blood clotting.

Mode of Action

Based on its potential use in antithrombotics, it might inhibit the function of certain enzymes or receptors involved in blood clotting, thereby preventing the formation of harmful blood clots.

Biological Activity

N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-phenoxybenzamide hydrochloride is a complex organic compound characterized by its unique thiazolo and pyridine fused ring structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities. The thiazolo[5,4-c]pyridine scaffold is known for various biological interactions, particularly in kinase inhibition and other therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C_{16}H_{20}ClN_{3}O_{2}S, with a molecular weight of approximately 459.0 g/mol. The compound typically appears as a solid ranging in color from white to yellow and has a melting point around 201 °C.

Biological Activity

Research on compounds similar to this compound indicates significant interactions with various biological targets. The following table summarizes the biological activities associated with this compound and related structures:

Compound Name Structure Features Biological Activity
GSK189254Similar thiazole-pyridine structureNeuroprotective effects
EdoxabanContains thiazolo-pyridine moietyAnticoagulant properties
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridineCore structure without substitutionsPotential antimicrobial activity

Case Studies and Research Findings

  • Kinase Inhibition : Similar compounds have shown promise in inhibiting kinases involved in cancer progression. For instance, research on tetrahydrothiazolo compounds indicates their potential as anticancer agents through selective kinase inhibition.
  • Neuroprotection : GSK189254 has been studied for its neuroprotective effects in models of neurodegeneration. This suggests that derivatives of the thiazolo-pyridine scaffold may have applications in treating neurodegenerative diseases.
  • Anticoagulant Activity : Edoxaban's anticoagulant properties highlight the therapeutic potential of thiazolo-pyridine derivatives in managing thrombotic disorders.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related analogs, focusing on substituent variations, molecular properties, and pharmacological implications.

Structural Modifications and Molecular Properties

Key structural differences among analogs lie in substituents at the 5-position of the thiazolo[5,4-c]pyridine core and the benzamide moiety. These modifications significantly impact molecular weight, lipophilicity, and solubility.

Compound Name 5-Position Substituent Benzamide Substituent Molecular Formula Average Mass Key Features
Target Compound Ethyl 4-Phenoxy (Inferred) C22H24ClN3O2S ~430* Balanced lipophilicity; phenoxy group may enhance π-π interactions
N-(5-Benzyl-...-4-(tert-butyl)benzamide hydrochloride () Benzyl 4-tert-Butyl C24H28ClN3OS 442.018 Higher mass and steric bulk; tert-butyl increases hydrophobicity
N-(5-Methyl-...-3-nitrobenzamide () Methyl 3-Nitro C14H14N4O3S 318.351 Nitro group introduces strong electron-withdrawing effects
Edoxaban-related analog () Methyl Complex cyclohexyl-carbamoyl C24H30ClN7O4S 548.10 Anticoagulant activity; designed for Factor Xa inhibition
5-(4-Fluorobenzyl)-...-3-methoxy-4-(4-methylimidazol)phenyl () 4-Fluorobenzyl Imidazole-phenyl C24H24FN5OS 449.5437 Fluorine enhances metabolic stability; imidazole aids binding
N-(5-(cyclopropylsulfonyl)-...-3-(1H-tetrazol-1-yl)benzamide () Cyclopropylsulfonyl 3-Tetrazole C17H17N7O3S2 431.5 Sulfonyl and tetrazole groups improve solubility and acidity

Pharmacological and Physicochemical Implications

  • Benzyl (): Increases lipophilicity, which may reduce solubility but enhance membrane permeability. Methyl (): Common in anticoagulants (e.g., edoxaban), balancing activity and pharmacokinetics .
  • Benzamide Modifications: 4-Phenoxy (Target Compound): The phenoxy group likely engages in π-π stacking with aromatic residues in target proteins, a feature absent in nitro () or tert-butyl () variants. 3-Nitro (): Electron-withdrawing effects may alter electronic distribution, affecting binding affinity. Imidazole-phenyl (): Introduces hydrogen-bonding capacity and aromatic interactions, critical for receptor recognition .
  • Pharmacological Activity :

    • Edoxaban analogs () demonstrate that the thiazolo[5,4-c]pyridine scaffold is critical for Factor Xa inhibition. Substituents like ethyl or methyl fine-tune selectivity and potency .
    • Fluorinated analogs () highlight the role of halogenation in improving metabolic stability and bioavailability .

Solubility and Salt Forms

  • The hydrochloride salt form (Target Compound, ) enhances aqueous solubility, a common strategy for improving oral bioavailability .
  • Sulfonyl () and tetrazole () groups further modulate solubility and ionization, critical for drug formulation .

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